(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride

Oral bioavailability Nitric oxide synthase inhibitor Pharmacokinetics

(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride is a gem-difluorinated pyrrolidine building block. Its core scaffold features a 3-aminomethyl substituent and an N-methyl group on a pyrrolidine ring that is gem-difluorinated at the 4-position.

Molecular Formula C6H14Cl2F2N2
Molecular Weight 223.09 g/mol
Cat. No. B13898591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride
Molecular FormulaC6H14Cl2F2N2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESCN1CC(C(C1)(F)F)CN.Cl.Cl
InChIInChI=1S/C6H12F2N2.2ClH/c1-10-3-5(2-9)6(7,8)4-10;;/h5H,2-4,9H2,1H3;2*1H
InChIKeyWBOZYIGECKUABI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride and Its Structural Analogs


(4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride is a gem-difluorinated pyrrolidine building block. Its core scaffold features a 3-aminomethyl substituent and an N-methyl group on a pyrrolidine ring that is gem-difluorinated at the 4-position . This structural motif is increasingly utilized in medicinal chemistry to improve pharmacokinetic properties by modulating the basicity of adjacent amines and enhancing metabolic stability compared to non-fluorinated parent molecules [1]. The introduction of the difluoromethylene group acts as a bioisostere, altering lipophilicity and pH profiles, which can be critical for CNS penetration and oral bioavailability [1].

Why The 3-Aminomethyl-4,4-difluoro-N-methylpyrrolidine Scaffold Cannot Be Replaced by Common Analogs


Simple substitution with non-fluorinated pyrrolidines or alternative salt forms fails to replicate the target compound's pharmacokinetic and synthetic utility. The gem-difluoro group at the 4-position is not a passive structural feature; it is critical for reducing the basicity of the adjacent amine [1]. In a direct comparison of a gem-difluorinated pyrrolidine NOS inhibitor, the non-fluorinated parent compound showed essentially no oral bioavailability (0%), while the difluorinated version achieved 22% bioavailability in rats [1]. This demonstrates that the CF2 moiety is a key determinant for achieving membrane permeability and oral exposure. Using a non-fluorinated analog or an incorrect salt form would likely result in a loss of this optimized monocationic character under physiological pH, rendering it unsuitable for the same therapeutic design purposes.

Quantitative Evidence Guide for Selecting (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride


Oral Bioavailability: Gem-Difluorinated vs. Non-Fluorinated Pyrrolidine Scaffolds

Introduction of a gem-difluoro group at the 4-position of a pyrrolidine scaffold dramatically improves oral bioavailability compared to the non-fluorinated parent. A direct pair comparison in a neuronal NOS inhibitor series showed that the parent pyrrolidine compound had essentially no oral bioavailability (0%), whereas the gem-difluorinated analog achieved 22% oral bioavailability in rats [1]. This property, driven by the CF2 moiety's ability to lower amine basicity and create a monocationic species at physiological pH, is a central design advantage of this scaffold which would be absent in non-fluorinated alternatives.

Oral bioavailability Nitric oxide synthase inhibitor Pharmacokinetics

Target Engagement: LRRK2 Kinase Inhibition by a Derivative of the 3-Substituted Scaffold

The 4,4-difluoro-1-methylpyrrolidin-3-yl scaffold is a key structural component in potent LRRK2 kinase inhibitors. A published patent example containing this exact pyrrolidine ether fragment demonstrates an IC50 of 1.11 nM against LRRK2 [1]. This level of potency is indicative of a highly optimized interaction with the kinase binding pocket. A non-fluorinated or alternatively substituted pyrrolidine (e.g., 2-substituted isomers) would not only alter the geometry of the key pharmacophore but also the electronic properties, making it highly unlikely to achieve a similar low-nanomolar potency.

LRRK2 kinase inhibitor Parkinson's disease Kinase selectivity

Isomer Selectivity: 3-Aminomethyl vs. 2-Aminomethyl Pyrrolidine Isomers in Drug Design

The substitution geometry on the pyrrolidine ring is critical for biological target engagement. The 2-aminomethyl isomer, ((2R)-4,4-difluoro-1-methylpyrrolidin-2-yl)methanamine, is the core chiral amine component of MK-0249, a histamine H3 receptor inverse agonist investigated for ADHD . The target compound is the 3-aminomethyl isomer. While both are difluorinated pyrrolidine building blocks, they serve entirely different pharmacophores. Procuring the 3-substituted isomer is essential for medicinal chemistry programs exploring distinct chemical space around the ring, where the 2-substituted isomer would lead to a loss of target affinity due to an altered vector of the basic amine.

Histamine H3 receptor MK-0249 Isomeric differentiation

Application Scenarios for (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride in Pharmaceutical R&D


Synthesis of CNS-Penetrant Kinase Inhibitors

The gem-difluoro motif is critical for achieving oral bioavailability in CNS programs. The evidence shows that a structurally similar gem-difluorinated pyrrolidine NOS inhibitor achieved 22% oral bioavailability while the non-fluorinated parent molecule showed 0% [1]. This scaffold property is directly applicable to the design of CNS-penetrant kinase inhibitors like those targeting LRRK2 (IC50 = 1.11 nM), where the target compound serves as a key synthetic intermediate to install the essential difluoropyrrolidine group that confers both potency and brain exposure.

Development of Monocationic Pharmacophores

The dihydrochloride salt form is ideally suited for programs requiring a monocationic species under physiological conditions. Crystallographic and pharmacokinetic data for analogous inhibitors confirm that the low pKa induced by the gem-difluoro group allows the amine to be partially protonated when bound in an active site, enhancing target binding while allowing membrane permeation [1]. This makes the compound a strategic starting point for designing inhibitors of intracellular targets like nitric oxide synthase (nNOS), where achieving a balance between permeability and binding affinity is crucial.

Exploration of Novel Chemical Space in Pyrrolidine-Based SAR

The 3-aminomethyl substitution pattern offers a distinct trajectory for the basic amine compared to the more common 2-aminomethyl isomer found in known drugs like MK-0249 . This allows medicinal chemists to explore uncharted vector points in receptor binding sites. Using this specific isomer can lead to novel intellectual property and selectivity profiles against off-target receptors that would be difficult to achieve with the 2-substituted analog.

Quote Request

Request a Quote for (4,4-Difluoro-1-methyl-pyrrolidin-3-yl)methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.